molecular formula C12H11NO2 B8707267 2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone CAS No. 27349-51-5

2-(3-Methyl-5-isoxazolyl)-1-phenyl-1-ethanone

Cat. No. B8707267
CAS RN: 27349-51-5
M. Wt: 201.22 g/mol
InChI Key: ZWJPIJSFRLSQEK-UHFFFAOYSA-N
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Patent
US05418247

Procedure details

The general procedure of Micetich, Can. J. Chem., 48, 2006 (1970) was employed. 3,5-Dimethylisoxazole (4.86 g, 50 mmol) and 100 mL of tetrahydrofuran were placed in a flask under nitrogen and cooled to -70° C. with an ether/Dry Ice bath. To this was added with cooling and stirring 20 mL (50 mmol) of 2.5M n-butyl lithium in hexane solution at a rate such that the temperature remained below -50° C. and the mixture was allowed to stir at -70° C. for 1 hr. Benzonitrile (5.67 g, 55 mmol) was then added and stirring at -70° C. was continued for an additional 2-hr period. The resulting mixture was allowed to warm to ambient temperature and was then concentrated by evaporation under reduced pressure. The residue was mixed with 100 mL of 1N hydrochloric acid and extracted with dichloromethane. The organic extract was dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain a solid residue which was recrystallized from ether to obtain 4.6 g (46 percent of theory) of the title compound as a yellow solid melting at 73°-74° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.67 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.[O:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.[CH2:13]([Li])[CH2:14][CH2:15]C.C(#N)C1C=CC=CC=1>CCCCCC>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:12]([C:11]2[CH:15]=[CH:14][CH:13]=[CH:9][CH:10]=2)=[O:8])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
CC1=NOC(=C1)C
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5.67 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
to stir at -70° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
remained below -50° C.
STIRRING
Type
STIRRING
Details
stirring at -70° C.
WAIT
Type
WAIT
Details
was continued for an additional 2-hr period
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with 100 mL of 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a solid residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NOC(=C1)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.